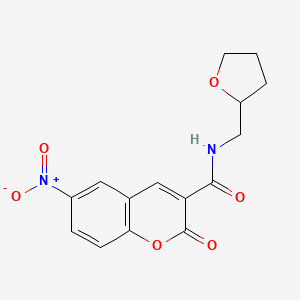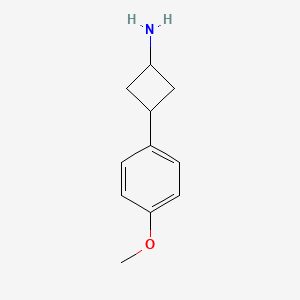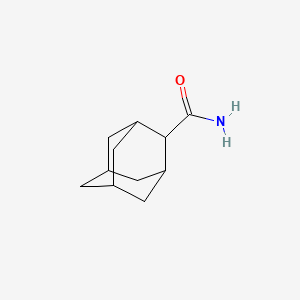
Adamantane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantane-2-carboxamide is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties . It has a unique structural, biological, and stimulus-responsive properties . The IUPAC name for this compound is 2-adamantanecarboxamide .
Synthesis Analysis
The synthesis of substituted adamantanes like this compound is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, following methanolysis of a compound, a mixture of methyl 1- and 2-adamantanecarboxylates was obtained .Molecular Structure Analysis
This compound belongs to the class of organic compounds known as adamantanones. These are organic compounds where a ketone group is attached to the adamantane (tricyclo[3.3.1.13,7]decane) ring . The InChI code for this compound is 1S/C11H17NO/c12-11(13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H2,12,13) .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . After excitation with near-infrared–ultraviolet photons, the adamantane cation undergoes an ultrafast internal conversion to the ground (doublet) state, which can be followed by a fast fragmentation, predominantly H loss .Physical and Chemical Properties Analysis
This compound has a molecular weight of 179.26 . It has a melting point of 189-190°C . Adamantane derivatives are characterized by their unique physical and chemical properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- New carboxamides containing adamantane fragments were synthesized and studied for their structural properties. The process involved synthesizing these compounds from adamantanecarboxylic acid chlorides and adamantane-containing amines. Some carboxamides were inactive in the reduction with lithium tetrahydridoaluminate, an observation discussed in light of quantum-chemical calculations (Kas’yan et al., 2007).
Catalytic Synthesis :
- N-Aryl(benzyl)adamantane-1-carboxamides were synthesized by reacting adamantane-1-carboxylic acid with aromatic amines, using phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine. This method yielded these compounds efficiently, at a range of 54–87% (Shishkin et al., 2020).
Synthesis of Derivatives and Analysis :
- Adamantane-1-carboxamides underwent various reactions with oxalyl chloride, leading to the formation of different derivatives. These reactions and the resulting compounds' mass spectra were thoroughly analyzed (Sasaki et al., 1969).
Drug Development Applications :
- Adamantane carboxamides were identified as inhibitors of Ebola virus cell entry and the EBOV glycoprotein. These compounds showed potent activity against the Ebola virus in various assays, providing a pathway for developing new therapeutics (Plewe et al., 2020).
Material Synthesis :
- Adamantane derivatives, including 3-phenyl-adamantane-1-carboxylic acid, were synthesized and characterized using various techniques such as X-ray diffraction and Fourier transform infrared spectroscopy. These materials have potential applications in medicinal chemistry (Wei et al., 2019).
Pharmaceutical Research :
- The use of the adamantane structure in medicinal chemistry is significant. Adamantane derivatives contribute to the absorption, distribution, metabolism, or excretion (ADME) properties of drugs, as well as hydrophobic effects, ion channels, and as a rigid scaffold in drug design (Lamoureux & Artavia, 2010).
Mecanismo De Acción
Target of Action
Adamantane-2-carboxamide is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
Adamantane derivatives are known to interact with their targets via unique stability and reactivity when compared to simple hydrocarbon derivatives . They can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Biochemical Pathways
Adamantane derivatives are known to influence a wide range of radical-based functionalization reactions . These reactions can activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .
Pharmacokinetics
The introduction of the adamantane system to novel compounds usually results in an increase in lipophilicity, which can improve their pharmacological properties .
Result of Action
Adamantane derivatives are known to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
The unique stability and reactivity of adamantane derivatives when compared to simple hydrocarbon derivatives suggest that they may be influenced by environmental conditions .
Safety and Hazards
While specific safety and hazards information for Adamantane-2-carboxamide is not available, it’s important to handle all chemicals with care. For instance, Adamantane causes serious eye irritation . It’s recommended to wear protective gloves/protective clothing/eye protection/face protection when handling such compounds .
Direcciones Futuras
Adamantane derivatives have potential applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials . The determination of a binding site and relevant structural models may facilitate structure-based drug design of the adamantane carboxamide chemical series to provide the identification of improved therapeutic candidates .
Análisis Bioquímico
Biochemical Properties
Adamantane-2-carboxamide participates in a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Cellular Effects
Adamantane derivatives, including this compound, have been reported to influence the biofilm formation of E. faecalis, P. aeruginosa, and methicillin-resistant S. aureus, and their antimicrobial activity may be attributed to membranotropic activity .
Molecular Mechanism
The molecular mechanism of this compound involves a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . This process provides a variety of products incorporating diverse functional groups .
Propiedades
IUPAC Name |
adamantane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c12-11(13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRVSOMKHIRXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-Chlorophenyl)-2-methoxypropyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2981765.png)
![5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2981768.png)

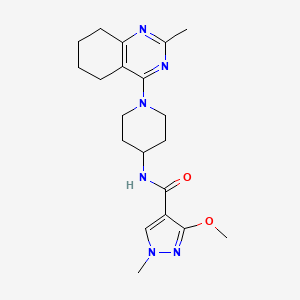
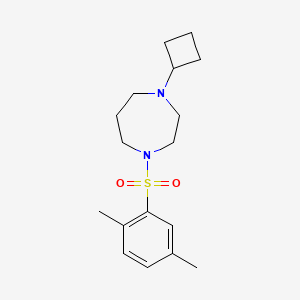
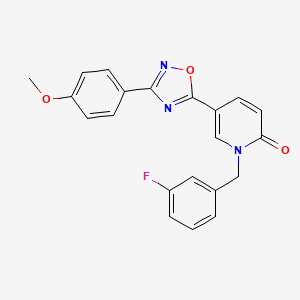

![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2981777.png)
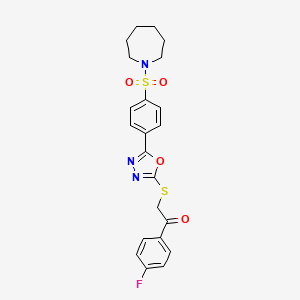
![benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2981780.png)
